N-(4-methylphenyl)-2-nitrobenzamide N-(4-methylphenyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 50623-00-2
VCID: VC8276484
InChI: InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

N-(4-methylphenyl)-2-nitrobenzamide

CAS No.: 50623-00-2

Cat. No.: VC8276484

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-2-nitrobenzamide - 50623-00-2

Specification

CAS No. 50623-00-2
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name N-(4-methylphenyl)-2-nitrobenzamide
Standard InChI InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
Standard InChI Key FDDBCXOUHQZYFF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methylphenyl)-2-nitrobenzamide (C14_{14}H12_{12}N2_2O3_3) features a benzamide core with a nitro group (-NO2_2) at the 2-position of the benzene ring and a 4-methylphenyl group attached to the amide nitrogen (Figure 1). The ortho-nitro substitution introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Key structural attributes:

  • Molecular weight: 256.26 g/mol

  • logP: Estimated at 2.8–3.5, indicating moderate hydrophobicity .

  • Hydrogen bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (amide carbonyl, nitro group) .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for N-(4-methylphenyl)-2-nitrobenzamide are unavailable, studies on analogous compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide, reveal that nitrobenzamides often form layered crystal structures stabilized by N–H···O and C–H···O hydrogen bonds . Infrared spectroscopy of related compounds shows characteristic bands:

  • N–H stretch: ~3310 cm1^{-1}

  • C=O stretch: ~1685 cm1^{-1}

  • NO2_2 asymmetric/symmetric stretches: ~1527 cm1^{-1} and ~1352 cm1^{-1} .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a nucleophilic acyl substitution reaction between 4-methylaniline and 2-nitrobenzoyl chloride (Figure 2). A base, such as triethylamine or pyridine, neutralizes HCl generated during the reaction .

Representative procedure:

  • Dissolve 4-methylaniline (1.0 equiv) in anhydrous dichloromethane.

  • Add 2-nitrobenzoyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at 25°C for 4–6 hours.

  • Quench with water, extract organic layer, and purify via recrystallization (ethanol/water).

Yield: 75–85% (estimated from analogous reactions) .

Industrial-Scale Production

Continuous flow reactors enhance efficiency for nitrobenzamide synthesis by improving heat transfer and reducing reaction times. Key parameters:

  • Temperature: 50–60°C

  • Residence time: 10–15 minutes

  • Catalyst: None required (base-mediated reaction).

Industrial and Research Applications

Chemical Intermediate

N-(4-Methylphenyl)-2-nitrobenzamide serves as a precursor for:

  • Dyes and pigments: Nitro groups facilitate azo dye synthesis.

  • Pharmaceuticals: Reduced to aminobenzamides for further functionalization.

Material Science

The compound’s planar structure and hydrogen-bonding capacity make it a candidate for organic semiconductors or supramolecular assemblies .

Comparative Analysis with Structural Analogs

PropertyN-(4-Methylphenyl)-2-nitrobenzamideN-(4-Methylphenyl)-3-nitrobenzamideN-(4-Methylphenyl)-4-nitrobenzamide
Nitro PositionOrtho (2-)Meta (3-)Para (4-)
logP2.8–3.53.0–3.73.2–3.9
Anticonvulsant ED50_{50}Not reported45.2 μmol/kg31.8 μmol/kg

Para-nitro derivatives generally show higher bioactivity due to reduced steric hindrance and optimal electronic effects.

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